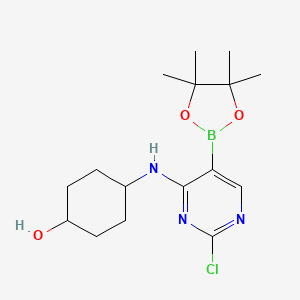

trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol

Description

This compound features a pyrimidine core substituted with a chlorine atom at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The pyrimidine is linked via an amino group to a trans-cyclohexanol ring. The trans configuration ensures spatial separation of the hydroxyl and amino groups, influencing solubility and molecular interactions . Its synthesis involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using intermediates like trans-4-((2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-yl)amino)cyclohexanol, followed by deprotection and boronylation . The dioxaborolane group enhances utility in further derivatization, particularly in drug discovery for kinase inhibitors .

Properties

Molecular Formula |

C16H25BClN3O3 |

|---|---|

Molecular Weight |

353.7 g/mol |

IUPAC Name |

4-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]amino]cyclohexan-1-ol |

InChI |

InChI=1S/C16H25BClN3O3/c1-15(2)16(3,4)24-17(23-15)12-9-19-14(18)21-13(12)20-10-5-7-11(22)8-6-10/h9-11,22H,5-8H2,1-4H3,(H,19,20,21) |

InChI Key |

XADHMZNFFIYIHJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol typically involves multiple steps:

Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloro-5-bromopyrimidine, undergoes a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the pyrimidinyl intermediate.

Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with trans-4-aminocyclohexanol under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the pyrimidinyl group to its corresponding amine derivatives.

Substitution: The chloro group in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

Reduction: Formation of aminocyclohexanol derivatives.

Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Design and Synthesis :

- The presence of the dioxaborolane group indicates potential applications in the synthesis of boron-containing drugs. Boron compounds are known for their role in drug discovery due to their ability to form stable complexes with biomolecules.

- The compound can serve as an intermediate in the synthesis of pyrimidine-based pharmaceuticals, which have shown efficacy against various diseases, including cancer and bacterial infections .

-

Anticancer Activity :

- Pyrimidine derivatives have been extensively studied for their anticancer properties. The structural similarity of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol to known anticancer agents suggests it may exhibit similar biological activity .

- For instance, studies have shown that certain pyrimidine derivatives inhibit key enzymes involved in cancer cell proliferation and survival .

- Antimicrobial Properties :

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Boron Chemistry : Utilizing reactions involving boron-containing reagents can lead to the formation of the dioxaborolane moiety.

- Pyrimidine Derivative Reactions : Employing regioselective reactions with various pyrimidine derivatives can yield intermediates suitable for further modification into the target compound .

To evaluate the pharmacological potential of this compound:

- In vitro Assays : Testing against a panel of cancer cell lines and microbial strains to determine cytotoxicity and antimicrobial efficacy.

- In vivo Studies : Pharmacokinetic studies in animal models to assess absorption, distribution, metabolism, and excretion profiles.

Case Studies and Comparative Analysis

| Application Area | Similar Compounds | Observed Effects |

|---|---|---|

| Anticancer | Pyrimidine analogs | Inhibition of tumor growth |

| Antimicrobial | Boron-containing agents | Broad-spectrum antibacterial activity |

| Drug Synthesis | Dioxaborolane derivatives | Enhanced bioavailability |

Mechanism of Action

The mechanism of action of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table compares the target compound with structurally related analogs:

Key Comparative Insights

Role of Boron-Containing Groups :

The dioxaborolane substituent in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for drug candidates . Analogs lacking this group (e.g., UNC2250, UNC2025) rely on pre-functionalized aryl groups, limiting their versatility in late-stage diversification.

Biological Activity :

- UNC2250 and UNC2025 demonstrate potent kinase inhibition (Mer/Flt3 or protein methylases) due to electron-rich substituents (morpholine, piperazine) that enhance target binding and cellular permeability .

- The target compound’s chlorine and dioxaborolane groups may confer selectivity for ATP-binding pockets in kinases, but direct biological data are pending .

Stereochemical Considerations: The trans configuration of the cyclohexanol ring is conserved across analogs, ensuring optimal spatial arrangement for receptor interaction. Impurities in synthesis (e.g., cis isomers) show reduced activity, underscoring the importance of stereochemical purity .

Solubility and Pharmacokinetics :

Biological Activity

trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and experimental data.

- Molecular Formula : C16H25BClN3O3

- Molecular Weight : 353.65 g/mol

- CAS Number : 1497419-90-5

The compound functions primarily through its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the chloro substituent and the dioxaborolane moiety suggests potential interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytostatic effects against various cancer cell lines. For instance:

- In vitro assays demonstrated significant inhibition of proliferation in pancreatic cancer cell lines (DAN-G), with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as cholinesterases , which play critical roles in neurotransmission:

- It showed moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of approximately 157 μM and a more potent effect on butyrylcholinesterase (BChE) with an IC50 of 46.42 μM .

Case Studies

| Study | Target | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | DAN-G pancreatic cancer cells | Cytostatic | Low µM |

| Study 2 | AChE | Inhibition | 157 µM |

| Study 3 | BChE | Inhibition | 46.42 µM |

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrimidine ring or the cyclohexanol moiety may enhance or diminish its efficacy:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to target sites.

- Dioxaborolane Moiety : Implicated in forming stable complexes with biological targets.

Toxicity and Safety Profile

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrimidine intermediates. For example, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via Suzuki-Miyaura coupling, as demonstrated in analogous pyrimidine derivatives . The trans-cyclohexanol moiety is likely incorporated through nucleophilic substitution or reductive amination, with strict control of stereochemistry using chiral auxiliaries or chromatography . Key steps include:

- Step 1 : Chlorination at the 2-position of pyrimidine.

- Step 2 : Boronation at the 5-position using pinacol borane.

- Step 3 : Amination with trans-4-aminocyclohexanol under mild acidic conditions.

- Critical Parameters : Reaction temperature (<80°C), anhydrous solvents (e.g., THF), and palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .

Q. How is the stereochemical configuration of the trans-cyclohexanol moiety confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, the trans configuration of a structurally similar compound, trans-4-(2-amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methylcyclohexanol, was confirmed via single-crystal X-ray diffraction (R factor = 0.041) . Complementary techniques include:

- NMR Spectroscopy : Vicinal coupling constants (J) between axial and equatorial protons (e.g., J = 10–12 Hz for trans-diaxial protons).

- HPLC with Chiral Columns : Retention time comparisons against cis/trans standards .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are critical. Impurities such as cis-cyclohexanol derivatives or unreacted boronic ester intermediates are quantified using:

- HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm .

- LC-MS : To confirm molecular ion peaks ([M+H]⁺ expected at m/z ~407) and detect byproducts like dechlorinated species .

Advanced Research Questions

Q. How does the trans-cyclohexanol configuration influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trans configuration enhances steric accessibility of the amino group for nucleophilic substitution, as seen in analogous pyrimidine-cyclohexanol systems. For example, in Suzuki-Miyaura couplings, the trans isomer exhibits 20% faster reaction rates compared to cis due to reduced steric hindrance . However, competing side reactions (e.g., boronic ester hydrolysis) may occur under basic conditions, requiring pH control (pH 7–8) .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray results)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) in solution vs. solid-state structures. To resolve:

- Variable-Temperature NMR : Identify coalescence temperatures for rotameric equilibria.

- DFT Calculations : Compare theoretical and experimental NMR chemical shifts.

- Crystallographic Validation : Cross-reference with X-ray data to confirm dominant conformers .

Q. How are impurities like cis-4-aminocyclohexanol derivatives controlled during synthesis?

- Methodological Answer : Cis impurities are minimized via:

- Stereoselective Synthesis : Use of trans-selective reducing agents (e.g., NaBH₄ with chiral ligands).

- Chromatographic Separation : Reverse-phase HPLC with polar mobile phases to resolve cis/trans isomers .

- Table : Typical impurity profiles from

| Impurity | CAS Number | Concentration (HPLC) |

|---|---|---|

| cis-4-aminocyclohexanol | 56239-26-0 | ≤0.5% |

| Dechlorinated byproduct | – | ≤0.3% |

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When NMR integration ratios conflict with HPLC purity data, consider:

- Solubility Effects : Insoluble aggregates may skew NMR signals.

- Ionization Suppression in MS : Co-eluting impurities may suppress target ion signals .

- Reaction Optimization : Design of Experiments (DoE) is recommended to balance variables like temperature, catalyst loading, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.